molecular formula C12H10F3NO4 B11511647 7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate

7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate

Cat. No.: B11511647
M. Wt: 289.21 g/mol
InChI Key: JOSVKKBBHYUNGE-UHFFFAOYSA-N
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Description

7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate typically involves multiple steps. One common synthetic route includes the condensation of 2-pentyl-2-cyclopenten-1-one with ethyl malonate, followed by hydrolysis, decarboxylation, and methylation . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

When compared to similar compounds, 7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, which can lead to different applications and biological activities.

Properties

Molecular Formula

C12H10F3NO4

Molecular Weight

289.21 g/mol

IUPAC Name

[7-methyl-3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] acetate

InChI

InChI=1S/C12H10F3NO4/c1-6-3-4-8-9(5-6)20-11(10(18)16-8,12(13,14)15)19-7(2)17/h3-5H,1-2H3,(H,16,18)

InChI Key

JOSVKKBBHYUNGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(O2)(C(F)(F)F)OC(=O)C

Origin of Product

United States

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